An In-depth Technical Guide to 3-tert-butyl-2-methoxybenzaldehyde: Synthesis, Characterization, and Synthetic Utility
An In-depth Technical Guide to 3-tert-butyl-2-methoxybenzaldehyde: Synthesis, Characterization, and Synthetic Utility
This technical guide provides a comprehensive overview of 3-tert-butyl-2-methoxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers, scientists, and drug development professionals. This document delves into the compound's chemical structure, physicochemical properties, plausible synthetic routes, and its potential applications as a building block in organic synthesis and medicinal chemistry. While this specific isomer is not extensively documented in commercial or academic literature, this guide consolidates established chemical principles and data from closely related analogs to provide a robust and scientifically grounded resource.
Introduction and Molecular Overview
3-tert-butyl-2-methoxybenzaldehyde belongs to the class of substituted benzaldehydes, characterized by a benzene ring bearing an aldehyde (-CHO) functional group, a methoxy (-OCH₃) group at the ortho position, and a bulky tert-butyl (C(CH₃)₃) group at the meta position relative to the aldehyde. The interplay of these substituents dictates the molecule's reactivity and steric profile.
The ortho-methoxy group is an electron-donating group through resonance, which can influence the electrophilicity of the aromatic ring and the carbonyl carbon.[1] The adjacent bulky tert-butyl group introduces significant steric hindrance, which can direct the regioselectivity of reactions involving the aromatic ring and the aldehyde functionality.[2] Understanding these electronic and steric effects is paramount for predicting the compound's behavior in synthetic transformations.
The lack of extensive literature or commercial availability for 3-tert-butyl-2-methoxybenzaldehyde, as evidenced by the absence of a dedicated CAS number in major databases, suggests its status as a niche synthetic intermediate. This guide, therefore, serves as a foundational document for researchers exploring its synthesis and potential applications.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₂H₁₆O₂ | PubChem[3] |
| Molecular Weight | 192.26 g/mol | PubChem[3] |
| IUPAC Name | 3-tert-butyl-2-methoxybenzaldehyde | IUPAC Nomenclature |
| SMILES | CC(C)(C)c1cccc(c1OC)C=O | PubChem[3] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Analogy to similar compounds[4] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, THF); limited solubility in water | General organic principles[4] |
| Predicted XlogP | 3.0 | PubChem[3] |
| Monoisotopic Mass | 192.11503 Da | PubChem[3] |
Spectroscopic Characterization (Predicted and Comparative)
Definitive spectroscopic data for 3-tert-butyl-2-methoxybenzaldehyde is not published. However, a detailed analysis of related compounds allows for a confident prediction of its key spectral features.
¹H NMR Spectroscopy:
-
Aldehyde Proton (-CHO): Expected as a singlet in the range of δ 9.8-10.5 ppm.
-
Aromatic Protons (Ar-H): Three protons on the aromatic ring, likely appearing as a multiplet or as distinct doublets and triplets in the range of δ 6.9-7.8 ppm. The coupling patterns will be influenced by their positions relative to the substituents.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8-4.0 ppm.
-
tert-Butyl Protons (-C(CH₃)₃): A singlet integrating to nine protons, expected around δ 1.3-1.5 ppm.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A peak in the range of δ 190-195 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm), with the carbon bearing the methoxy group being the most downfield.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
tert-Butyl Carbons: Two signals are expected: a quaternary carbon around δ 35 ppm and the methyl carbons around δ 30-32 ppm.
Infrared (IR) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks in the region of 3000-3100 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions around 2850-2960 cm⁻¹ for the tert-butyl and methoxy groups.
-
C-O Stretch (Aryl Ether): A characteristic band in the range of 1230-1270 cm⁻¹.
-
Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
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Molecular Ion (M⁺): The predicted monoisotopic mass is 192.11503 Da.[3] An M+ peak at m/z 192 would be expected in an EI-MS spectrum.
-
Fragmentation: Common fragmentation patterns would include the loss of a methyl group (M-15) from the tert-butyl or methoxy group, and the loss of the formyl group (M-29).
Synthesis of 3-tert-butyl-2-methoxybenzaldehyde
A robust and logical synthetic pathway to 3-tert-butyl-2-methoxybenzaldehyde involves a two-step process starting from the commercially available 2-tert-butylphenol. This strategy leverages a well-established ortho-formylation reaction followed by a standard methylation of the resulting phenolic hydroxyl group.
Caption: Proposed two-step synthesis of 3-tert-butyl-2-methoxybenzaldehyde.
Step 1: Ortho-Formylation of 2-tert-butylphenol
This reaction introduces a formyl group specifically at the ortho position to the hydroxyl group, a transformation well-documented for substituted phenols.[5][6][7] The use of magnesium chloride and a non-nucleophilic base like triethylamine chelates to the phenol, directing the electrophilic attack of formaldehyde to the ortho position.[5]
Experimental Protocol:
-
Reaction Setup: To a stirred suspension of 2-tert-butylphenol (1 equivalent), magnesium chloride (2 equivalents), and paraformaldehyde (2.2 equivalents) in anhydrous tetrahydrofuran (THF), add triethylamine (2 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction by adding a dilute solution of hydrochloric acid (e.g., 1M HCl) until the mixture is acidic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude 3-tert-butyl-2-hydroxybenzaldehyde can be purified by column chromatography on silica gel if necessary, though in many reported cases for similar compounds, it is of sufficient purity for the next step.[7]
Step 2: Methylation of 3-tert-butyl-2-hydroxybenzaldehyde
The methylation of the phenolic hydroxyl group is a standard Williamson ether synthesis.[8] Dimethyl sulfate is a common and effective methylating agent for this transformation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the crude or purified 3-tert-butyl-2-hydroxybenzaldehyde (1 equivalent) in acetone. Add anhydrous potassium carbonate (K₂CO₃, 1.5-2 equivalents) as the base.
-
Reaction Execution: To the stirred suspension, add dimethyl sulfate (1.1-1.2 equivalents) dropwise at room temperature. After the addition is complete, heat the mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by vacuum distillation or column chromatography on silica gel to yield pure 3-tert-butyl-2-methoxybenzaldehyde.
Reactivity and Potential Applications
The synthetic utility of 3-tert-butyl-2-methoxybenzaldehyde stems from the reactivity of its aldehyde group and the substitution pattern on the aromatic ring.
Caption: Key reactions of the aldehyde functionality in 3-tert-butyl-2-methoxybenzaldehyde.
As a Synthetic Intermediate
Substituted benzaldehydes are crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.[4] The aldehyde group can be readily transformed into other functional groups such as alcohols, carboxylic acids, imines, and alkenes, providing a versatile handle for molecular elaboration.
-
In Drug Discovery: The benzaldehyde moiety is a common scaffold in medicinal chemistry. The specific substitution pattern of 3-tert-butyl-2-methoxybenzaldehyde could be leveraged to synthesize novel compounds with potential biological activity. The bulky tert-butyl group can enhance metabolic stability and modulate binding to biological targets, while the methoxy group can participate in hydrogen bonding interactions.
-
In Ligand Synthesis: The related compound, 3-tert-butyl-2-hydroxybenzaldehyde, is a known precursor for the synthesis of Schiff base ligands used in catalysis.[5][6] While the methoxy analog would not form Schiff bases in the same manner, its aldehyde functionality can be used to construct other types of ligands for coordination chemistry.
Conclusion
3-tert-butyl-2-methoxybenzaldehyde is a structurally interesting yet under-documented aromatic aldehyde. Based on established synthetic methodologies, it can be reliably prepared in a two-step sequence from 2-tert-butylphenol. Its chemical behavior is governed by the interplay of the electron-donating methoxy group and the sterically demanding tert-butyl group, both positioned ortho and meta to the reactive aldehyde functionality. While direct applications are not yet reported in the literature, its structure makes it a promising intermediate for the synthesis of complex organic molecules, with potential utility in drug discovery and materials science. This guide provides a solid foundation for researchers interested in exploring the synthesis and applications of this unique chemical entity.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). 3-(tert-Butyl)-2-hydroxybenzaldehyde: A Cornerstone Intermediate for Chemical Innovation. Retrieved from [Link]
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ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of compounds 2b, 3b, and 3d. Retrieved from [Link]
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